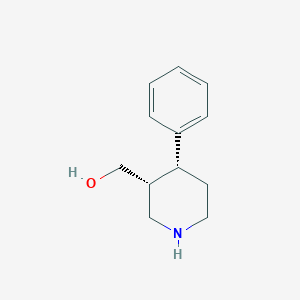
((3R,4R)-4-Phenylpiperidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3R,4R)-4-Phenylpiperidin-3-yl)methanol: is a chiral compound with a piperidine ring substituted with a phenyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4R)-4-Phenylpiperidin-3-yl)methanol typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of a ketone intermediate using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ((3R,4R)-4-Phenylpiperidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agent used. Sodium borohydride (NaBH₄) is a common reagent for such reductions.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: SOCl₂ or PBr₃ in anhydrous conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((3R,4R)-4-Phenylpiperidin-3-yl)methanol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with pharmaceutical relevance.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems, including enzyme interactions and receptor binding.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting the central nervous system. Its structure is similar to that of known pharmacologically active compounds, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals and as an intermediate in the production of various pharmaceuticals.
Wirkmechanismus
The mechanism by which ((3R,4R)-4-Phenylpiperidin-3-yl)methanol exerts its effects is primarily through its interaction with specific molecular targets such as enzymes or receptors. The phenyl group and the hydroxymethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
(3R,4R)-4-Hydroxy-3-pyrrolidinemethanol: Similar structure but with a pyrrolidine ring.
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: Contains additional hydroxyl groups and a longer alkyl chain.
Uniqueness: ((3R,4R)-4-Phenylpiperidin-3-yl)methanol is unique due to its specific stereochemistry and the presence of both a phenyl group and a hydroxymethyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
1807937-67-2 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
[(3R,4R)-4-phenylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12+/m1/s1 |
InChI-Schlüssel |
CCYONUQTZTYVFP-NEPJUHHUSA-N |
Isomerische SMILES |
C1CNC[C@@H]([C@@H]1C2=CC=CC=C2)CO |
Kanonische SMILES |
C1CNCC(C1C2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


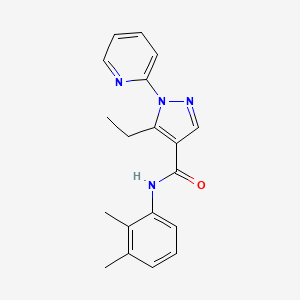
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361610.png)
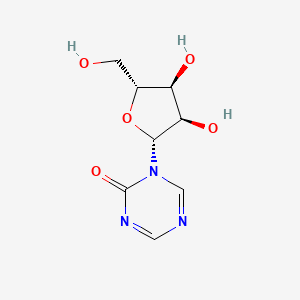
![(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B13361616.png)
![6-amino-7-(4-chlorobenzenesulfonyl)-5-(4-ethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13361633.png)
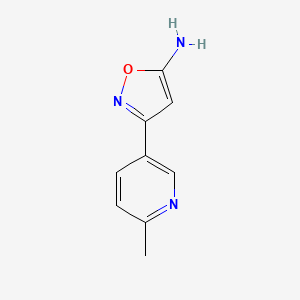

![3-[(Benzylsulfanyl)methyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361650.png)

![ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13361660.png)

![2-[(6-bromonaphthalen-2-yl)oxy]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361671.png)
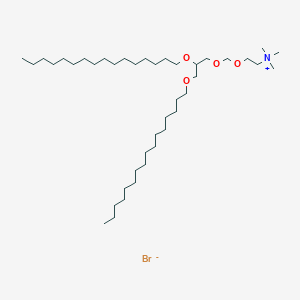
![3-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13361694.png)
